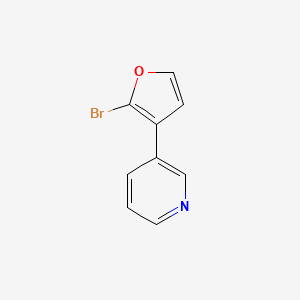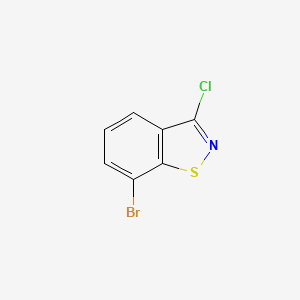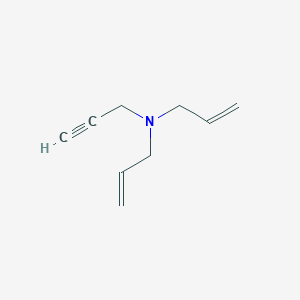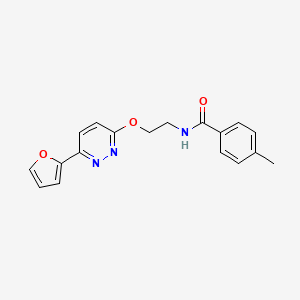
3-(2-Bromofuran-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromofuran-3-yl)pyridine is a chemical compound with the molecular formula C9H6BrNO. It has a molecular weight of 224.06 . It is a liquid at room temperature . The compound is stored at a temperature of 4°C . .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 3-(2-Bromofuran-3-yl)pyridine, can be achieved through various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The InChI code for 3-(2-Bromofuran-3-yl)pyridine is 1S/C9H6BrNO/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
3-(2-Bromofuran-3-yl)pyridine is a liquid at room temperature . It has a molecular weight of 224.06 . The compound is stored at a temperature of 4°C . .科学的研究の応用
Synthesis of Heterocyclic Compounds
3-(2-Bromofuran-3-yl)pyridine: is a valuable precursor in the synthesis of diverse heterocyclic compounds. These compounds are structurally varied and have significant implications in medicinal chemistry due to their biological activities. For instance, they can be used to create pyran, pyridine, thiophene, thiazole, and pyrazole derivatives, which are often screened for their anticancer properties .
Material Science
In material science, this compound can contribute to the development of new materials with specific optical or electronic properties. Its incorporation into polymers or small molecules can lead to materials that exhibit unique photophysical behaviors, such as excitation-dependent fluorescence and phosphorescence .
Chemical Synthesis
As a building block in chemical synthesis, 3-(2-Bromofuran-3-yl)pyridine is used to construct complex molecules. Its reactivity, particularly in cross-coupling reactions, makes it a versatile reagent for creating compounds with potential applications in various industries, including pharmaceuticals and agrochemicals .
Chromatography
This compound can also be used in chromatography as a standard or reference compound. Its distinct chemical structure allows it to serve as a benchmark for the separation and analysis of similar compounds, aiding in the identification and quantification of substances in complex mixtures .
Analytical Chemistry
In analytical chemistry, 3-(2-Bromofuran-3-yl)pyridine can be employed in the development of new analytical methods. It can act as a probe or a reactant in chemical assays, helping to detect or quantify other substances with high sensitivity and specificity .
Ligand for Bioactive Complexes
The compound’s structure enables it to act as a ligand, forming complexes with metals that can exhibit a range of bioactivities. These complexes can be explored for their antibacterial, antiviral, antifungal, and anticancer properties, making them valuable in the search for new therapeutic agents .
Chemosensors
3-(2-Bromofuran-3-yl)pyridine: derivatives can be synthesized to function as chemosensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring and the detection of hazardous substances .
Pharmacological Research
Finally, this compound can be used in pharmacological research to develop new drugs. Its structural features allow for the creation of novel pharmacophores, which can be optimized for better drug efficacy and reduced side effects .
作用機序
Target of Action
It’s worth noting that brominated furan compounds are often used in the synthesis of pharmaceuticals due to their potential biological activity .
Mode of Action
Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound can be replaced by other groups, allowing the compound to interact with its targets in various ways .
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions, including those related to the synthesis of pharmaceuticals .
Pharmacokinetics
The bromine atom in the compound could potentially affect its bioavailability, as brominated compounds are often used in drug design due to their potential to improve pharmacokinetic properties .
Result of Action
Brominated compounds like this are often used in the synthesis of pharmaceuticals, suggesting they may have a range of potential effects depending on the specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Bromofuran-3-yl)pyridine . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with 3-(2-Bromofuran-3-yl)pyridine .
Safety and Hazards
将来の方向性
The synthesis of novel pyridine derivatives, such as 3-(2-Bromofuran-3-yl)pyridine, through palladium-catalyzed one pot Suzuki cross-coupling reaction has been described . This suggests potential future directions in the synthesis of novel pyridine derivatives. Additionally, the anti-inflammatory effects of pyrimidines suggest potential future directions in the development of new anti-inflammatory agents .
特性
IUPAC Name |
3-(2-bromofuran-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNMGUMZMKHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromofuran-3-yl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(2-(2-chloro-6-fluorophenyl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982597.png)

![1-(3,4-Dimethoxyphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone](/img/structure/B2982602.png)
![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2982605.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)


![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)


![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)

